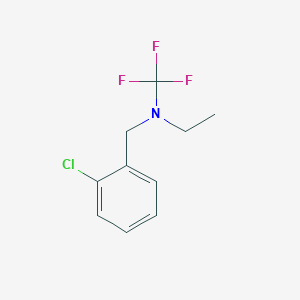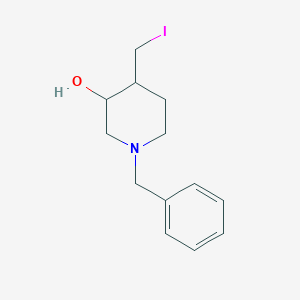
1-Benzyl-4-(iodomethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-(iodomethyl)piperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities
Méthodes De Préparation
The synthesis of 1-Benzyl-4-(iodomethyl)piperidin-3-ol typically involves several steps. One common method includes the iodination of 1-benzylpiperidin-3-ol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process requires careful monitoring to ensure the desired product is obtained in high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
1-Benzyl-4-(iodomethyl)piperidin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
1-Benzyl-4-(iodomethyl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-(iodomethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-(iodomethyl)piperidin-3-ol can be compared with other piperidine derivatives such as:
1-Benzylpiperidin-3-ol: Lacks the iodomethyl group, leading to different reactivity and biological activity.
4-Iodomethylpiperidine: Similar structure but without the benzyl group, affecting its chemical properties and applications.
Piperidine: The parent compound, which serves as a building block for various derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C13H18INO |
|---|---|
Poids moléculaire |
331.19 g/mol |
Nom IUPAC |
1-benzyl-4-(iodomethyl)piperidin-3-ol |
InChI |
InChI=1S/C13H18INO/c14-8-12-6-7-15(10-13(12)16)9-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2 |
Clé InChI |
NMFPIQSNXSTFBH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1CI)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


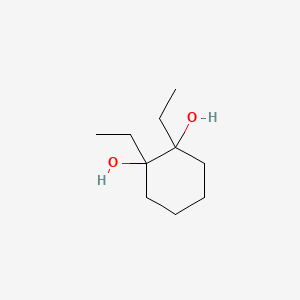
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
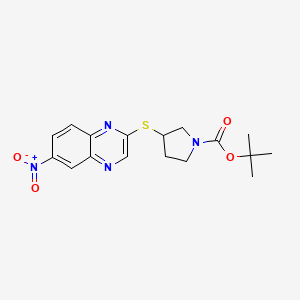

![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
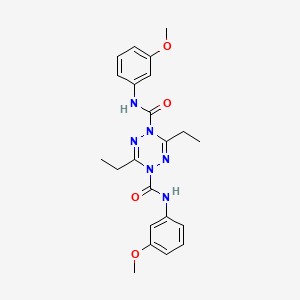
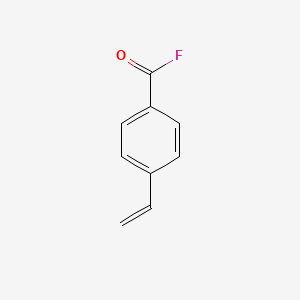
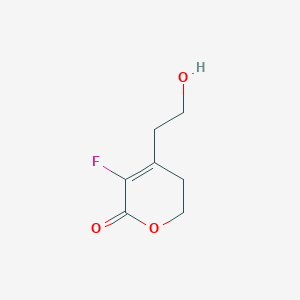
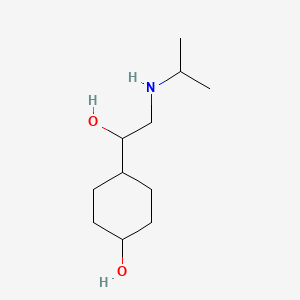

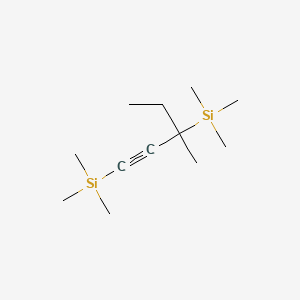
![7-Methylidene-5-(propan-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B13952113.png)
